4-Bromo-6,8-dichloro-2-methylquinoline
Description
4-Bromo-6,8-dichloro-2-methylquinoline is a halogenated quinoline derivative with a fused benzene-pyridine backbone. Its molecular formula is C₁₀H₆BrCl₂N, featuring bromine at position 4, chlorine at positions 6 and 8, and a methyl group at position 2.
Properties
CAS No. |
1070879-65-0 |
|---|---|
Molecular Formula |
C10H6BrCl2N |
Molecular Weight |
290.97 g/mol |
IUPAC Name |
4-bromo-6,8-dichloro-2-methylquinoline |
InChI |
InChI=1S/C10H6BrCl2N/c1-5-2-8(11)7-3-6(12)4-9(13)10(7)14-5/h2-4H,1H3 |
InChI Key |
QRFLDZYRQUCSOJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C=C(C=C(C2=N1)Cl)Cl)Br |
Canonical SMILES |
CC1=CC(=C2C=C(C=C(C2=N1)Cl)Cl)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Properties
4-Bromo-6,8-difluoro-2-methylquinoline (CAS 1189106-86-2)
- Formula : C₁₀H₆BrF₂N
- Substituents : Bromine (4), fluorine (6,8), methyl (2).
- Its smaller atomic size may reduce steric hindrance in reactions .
- Applications : Commercially available (95% purity), used in drug discovery due to halogen-directed reactivity .
6,8-Dibromo-2-[4-(4-morpholinyl)phenyl]quinoline
- Formula : C₁₉H₁₆Br₂N₂O
- Substituents : Bromine (6,8), morpholinylphenyl (2).
- Key Differences : The morpholine group enhances solubility in polar solvents and may improve bioavailability. The larger molecular weight (448.158 g/mol) and extended structure suggest utility in coordination chemistry or as a ligand .
6,8-Dibromo-3-[(4-chlorobenzyl)oxy]-2-methylquinoline
- Formula: C₁₇H₁₂Br₂ClNO
- Substituents : Bromine (6,8), chlorobenzyloxy (3), methyl (2).
- This compound’s synthetic route (metal–bromine exchange) parallels methods for preparing the target compound .
Reactivity and Functionalization
- Halogen Effects : Bromine at position 4 in the target compound is less electronegative than fluorine but more polarizable, favoring nucleophilic aromatic substitution. Chlorine at 6 and 8 positions acts as a better leaving group than bromine, enabling sequential functionalization .
- Synthetic Pathways: highlights bromination of tetrahydroquinoline precursors to generate 6,8-dihalogenated analogs. The target compound likely follows similar routes, with dichloro substitution offering cost advantages over dibromo analogs .
Data Tables
Table 1: Structural and Physical Properties
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